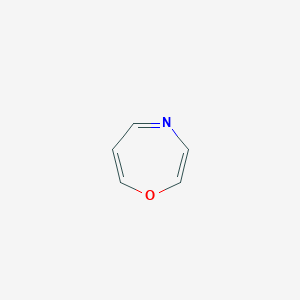

1,4-Oxazepine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,4-Oxazepine is a useful research compound. Its molecular formula is C5H5NO and its molecular weight is 95.10 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmacological Applications

- Antidepressant Activity :

- Central Nervous System Disorders :

- Anti-Cancer Activity :

- HIV Inhibition :

- Pain Management :

Recent Advances in Synthesis

The synthesis of this compound and its derivatives has evolved significantly, employing various methodologies:

- Cyclocondensation Reactions : This method involves the reaction of substituted 2-aminophenols with aldehydes or other electrophiles to form the oxazepine ring system. Recent studies have outlined multiple synthetic pathways that enhance yield and selectivity .

- Copper-Catalyzed Reactions : Copper catalysis has proven effective in synthesizing dibenzo[b,f][1,4]oxazepines through one-pot reactions involving multiple precursors .

- Domino Reactions : These reactions involve sequential transformations that allow for the efficient construction of complex oxazepine structures from simpler starting materials .

Study on Dibenzo[b,f][1,4]oxazepines

A recent study investigated a series of dibenzo[b,f][1,4]oxazepines for their activity as TRPA1 receptor antagonists. The research highlighted the synthesis of these compounds via a benzamide formation followed by intramolecular nucleophilic substitution, resulting in derivatives with enhanced pharmacological profiles .

Therapeutic Efficacy in CNS Disorders

Another case study focused on the therapeutic efficacy of benzoxazepines in treating anxiety disorders. The study demonstrated that these compounds could effectively modulate serotonin receptors, providing a basis for their use as anxiolytics .

化学反応の分析

Cyclization Reactions

1,4-Oxazepines are predominantly synthesized via cyclization strategies:

-

Peracid-Mediated Ring Formation : Reaction of 1,8-naphthyridine derivatives with peroxy acids (e.g., mCPBA) forms 1,4-oxazepines through a transition state involving naphthyridine N-oxide intermediates. Semiempirical (AM1) and ab initio (Gaussian 94) calculations confirmed the role of steric and electronic factors in determining product regioselectivity .

-

7-endo-dig Cyclization : 2-Aminophenols react with alkynones in 1,4-dioxane at 100°C to form benzo[b] oxazepines. The hydroxy proton of the aminophenol facilitates alkynylketimine intermediate formation, enabling regioselective cyclization .

Table 1: Cyclization Reactions of 1,4-Oxazepines

Multicomponent Reactions (MCRs)

The Ugi reaction enables one-pot synthesis of bis-heterocyclic systems:

-

Oxazepine-Quinazolinones : 2-(2-Formylphenoxy)acetic acid, 2-aminobenzamide, and isocyanides undergo a four-center Ugi reaction, followed by cyclization to yield fused oxazepine-quinazolinones (75–92% yield) .

Transition Metal-Catalyzed Transformations

-

Tandem C–N Coupling/C–H Carbonylation : Copper-catalyzed reactions of phenylamines with allyl halides under CO₂ afford benzo-1,4-oxazepines via sequential C–N bond formation and carbonylation (60–85% yield) .

-

Mechanistic Pathway : A Cu(I)/Cu(III) cycle is proposed, with oxidative addition of allyl halide followed by CO₂ insertion and reductive elimination .

Solvent-Free and Metal-Free Approaches

-

Hydroalkoxylation : 2-Alkynylanilines and epoxides react under basic conditions (K₂CO₃) without solvent or metal catalysts to form 1,4-oxazepines via regioselective exo-dig cyclization (68–90% yield). DFT calculations support a stepwise mechanism involving alkoxide intermediate formation .

Functionalization Reactions

1,4-Oxazepines undergo further transformations:

-

Oxidation : Dibenz[b,f] oxazepine reacts with sodium dichloroisocyanurate to yield salicylaldehyde and N-formylphenoxazine.

-

Reduction : Hydrogenation of the oxazepine ring over Pd/C selectively reduces C=N bonds while preserving the aromatic system .

Mechanistic Insights

-

Transition State Analysis : AM1 calculations for 1,8-naphthyridine oxidation identified transition state energies correlating with experimental product ratios .

-

Regioselectivity Control : In hydroalkoxylation, steric effects dominate over electronic factors, favoring exo-dig products (supported by optical rotation and CD spectroscopy) .

Key Challenges and Trends

-

Stereochemical Control : Diastereoselective synthesis remains limited, though Grignard reagent-mediated reactions follow Cram’s rule for stereoselectivity .

-

Green Chemistry : Solvent-free protocols and tandem reactions minimize waste and improve atom economy .

This synthesis landscape highlights 1,4-oxazepines as versatile intermediates for drug discovery, with ongoing advances in catalytic and computational methods driving innovation .

特性

CAS番号 |

292-10-4 |

|---|---|

分子式 |

C5H5NO |

分子量 |

95.10 g/mol |

IUPAC名 |

1,4-oxazepine |

InChI |

InChI=1S/C5H5NO/c1-2-6-3-5-7-4-1/h1-5H |

InChIキー |

WXLCDTBTIVJDCE-UHFFFAOYSA-N |

正規SMILES |

C1=COC=CN=C1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。